3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride

Medicinal Chemistry Formulation Science Solid-State Chemistry

3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride (CAS 1909325-65-0) is the preferred hydrochloride salt form (MW 255.74) for aqueous solubility and stability. Its N-methylpiperidine meta-substitution offers distinct lipophilicity (XLogP3-AA -0.3) vs. unmethylated/para analogs, ensuring assay reproducibility. Use directly in coupling reactions without neutralization.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74
CAS No. 1909325-65-0
Cat. No. B2734994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride
CAS1909325-65-0
Molecular FormulaC13H18ClNO2
Molecular Weight255.74
Structural Identifiers
SMILESCN1CCCC(C1)C2=CC(=CC=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16;/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16);1H
InChIKeyPQOVHZPJZHPMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride (CAS 1909325-65-0): Procurement-Relevant Physicochemical and Structural Overview


3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride is a piperidinyl-substituted benzoic acid derivative supplied as the hydrochloride salt, with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . The compound features a 1-methylpiperidin-3-yl group at the meta position of the benzoic acid ring, distinguishing it from both the free base (CAS 1170945-91-1, MW 219.28 g/mol) and non-methylated analogs [1]. As a hydrochloride salt, it offers enhanced aqueous solubility and stability relative to the free carboxylic acid, which is critical for applications requiring consistent handling and formulation . This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science .

Why Generic Substitution of 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride with Closely Related Analogs Fails: Critical Differences in Molecular Weight, Lipophilicity, and Salt Form


While structurally similar piperidinyl-benzoic acid derivatives exist (e.g., 3-(piperidin-3-yl)benzoic acid hydrochloride, 4-(piperidin-3-yl)benzoic acid, and the free base 3-(1-methylpiperidin-3-yl)benzoic acid), substituting one for another can compromise experimental reproducibility and downstream applications. The hydrochloride salt form of the target compound (MW 255.74 g/mol) provides distinct solubility and handling advantages over the free base (MW 219.28 g/mol), which is critical in aqueous formulations and solid-state storage . Furthermore, the presence of the N-methyl group on the piperidine ring alters lipophilicity (XLogP3-AA = -0.3 for the free base) compared to the unmethylated analog 3-(piperidin-3-yl)benzoic acid hydrochloride, potentially impacting membrane permeability and target engagement in biological assays [1]. The meta-substitution pattern on the benzoic acid ring also differentiates it from para-substituted isomers (e.g., 4-(piperidin-3-yl)benzoic acid), which may exhibit different conformational preferences and reactivity [2]. These quantifiable differences underscore why procurement decisions should be based on specific chemical identity rather than class-level assumptions.

Quantitative Differentiation of 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride (CAS 1909325-65-0) Against Closest Analogs: Head-to-Head Physicochemical and Structural Comparisons


Molecular Weight and Salt Form: Quantified Advantage of Hydrochloride Over Free Base for Formulation Consistency

The hydrochloride salt (CAS 1909325-65-0) has a molecular weight of 255.74 g/mol, compared to 219.28 g/mol for the free base (CAS 1170945-91-1) . This 36.46 g/mol difference (equivalent to one HCl molecule) directly impacts molarity calculations, weighing accuracy, and salt-to-base conversion factors in synthetic and analytical workflows. The salt form also typically confers enhanced aqueous solubility and stability, which is critical for reproducible biological assays and long-term storage [1].

Medicinal Chemistry Formulation Science Solid-State Chemistry

Lipophilicity (XLogP3-AA) of the Free Base: Impact on Membrane Permeability vs. Unmethylated Analog

The calculated XLogP3-AA value for the free base 3-(1-methylpiperidin-3-yl)benzoic acid is -0.3 [1]. While experimental logP for the unmethylated analog 3-(piperidin-3-yl)benzoic acid is not directly available, the presence of the N-methyl group is expected to increase lipophilicity by approximately 0.5-1.0 log units based on typical methyl group contributions [2]. This difference can influence passive membrane diffusion and CNS penetration potential, making the methylated derivative more suitable for applications targeting intracellular or CNS compartments.

ADME Drug Design Computational Chemistry

Topological Polar Surface Area (TPSA): Reduced Polar Surface Area vs. Unsubstituted Piperidine Analogs

The free base 3-(1-methylpiperidin-3-yl)benzoic acid has a TPSA of 40.5 Ų [1]. In contrast, the unmethylated analog 3-(piperidin-3-yl)benzoic acid (free base) has a TPSA of 49.3 Ų [2]. The 8.8 Ų reduction in TPSA for the methylated derivative is due to the replacement of the secondary amine hydrogen with a methyl group, reducing hydrogen bond donor count. Lower TPSA is generally associated with improved membrane permeability and oral bioavailability [3].

Medicinal Chemistry Drug-likeness Computational ADME

Substitution Pattern: Meta-Substituted Benzoic Acid vs. Para-Substituted Isomer for Conformational Flexibility

The target compound features a meta-substituted benzoic acid, while 4-(piperidin-3-yl)benzoic acid (CAS 889942-43-2) is para-substituted [1]. This positional isomerism results in different molecular shapes and conformational preferences. The meta-substitution introduces a 'kinked' geometry compared to the linear arrangement of the para isomer, which can affect binding to biological targets and packing in solid-state materials [2]. While quantitative SAR data are not available for this specific pair, meta-substituted benzoic acids are often preferred when a non-linear geometry is required for optimal target engagement or when exploring novel chemical space.

Chemical Synthesis Molecular Recognition Structure-Activity Relationship

Optimal Application Scenarios for 3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride (CAS 1909325-65-0) Based on Quantified Differentiation


Aqueous Formulation and Solid-State Stability Studies

The hydrochloride salt form (MW 255.74 g/mol) is preferred over the free base (MW 219.28 g/mol) when preparing aqueous solutions for biological assays or long-term storage. The salt's enhanced solubility and stability ensure consistent dosing and reduce degradation . Researchers should account for the 16.6% mass difference when converting between salt and base forms in molarity calculations.

CNS-Targeted Probe Development and Cell Permeability Assays

With a calculated XLogP3-AA of -0.3 (free base) and a TPSA of 40.5 Ų—significantly lower than the unmethylated analog (49.3 Ų)—this compound is a candidate for applications requiring moderate membrane permeability. The N-methyl group enhances lipophilicity, potentially improving passive diffusion across the blood-brain barrier compared to non-methylated piperidine analogs [1].

Medicinal Chemistry SAR Exploration of Piperidinyl Benzoic Acid Scaffolds

The meta-substitution pattern and N-methylpiperidine moiety offer a distinct structural profile compared to para-substituted isomers and unmethylated analogs. This compound serves as a valuable building block for exploring structure-activity relationships (SAR) in programs where subtle changes in geometry or lipophilicity influence target binding [2].

Synthetic Intermediate for Complex Molecule Construction

As a versatile building block, this hydrochloride salt can be used directly in amide coupling, esterification, and other transformations without prior neutralization. Its well-defined physical properties facilitate reproducible synthetic protocols, making it suitable for both academic research and early-stage pharmaceutical development .

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